molecular formula C12H16F2N2O2 B14048210 Benzyl (1-amino-3-fluoro-2-(fluoromethyl)propan-2-yl)carbamate

Benzyl (1-amino-3-fluoro-2-(fluoromethyl)propan-2-yl)carbamate

Cat. No.: B14048210
M. Wt: 258.26 g/mol
InChI Key: BCHOICRROXORIE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of fluorinase enzymes, which can directly form C-F bonds under mild conditions . Another approach is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production of fluorinated compounds typically involves large-scale chemical synthesis using specialized equipment and reagents. The choice of method depends on the desired properties of the final product and the specific application.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-amino-3-fluoro-2-(fluoromethyl)propan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions vary depending on the specific reaction but often involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce a variety of fluorinated derivatives .

Scientific Research Applications

Chemistry

In chemistry, fluorinated compounds are used as intermediates in the synthesis of more complex molecules. They are also valuable in studying reaction mechanisms and developing new synthetic methods .

Biology

In biology, fluorinated compounds are used as probes in molecular imaging and as tools for studying enzyme mechanisms. Their unique properties make them useful in various biochemical assays .

Medicine

In medicine, fluorinated compounds are used in the development of pharmaceuticals. Their increased stability and bioavailability make them ideal candidates for drug development, particularly in the treatment of cancer and viral infections .

Industry

In industry, fluorinated compounds are used in the production of materials with enhanced properties, such as increased resistance to heat and chemicals. They are also used in the development of diagnostic probes and bioinspired materials .

Mechanism of Action

The mechanism of action of Benzyl (1-amino-3-fluoro-2-(fluoromethyl)propan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. Fluorinated compounds can alter the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups, leading to enhanced activity and stability . The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H16F2N2O2

Molecular Weight

258.26 g/mol

IUPAC Name

benzyl N-[1-amino-3-fluoro-2-(fluoromethyl)propan-2-yl]carbamate

InChI

InChI=1S/C12H16F2N2O2/c13-7-12(8-14,9-15)16-11(17)18-6-10-4-2-1-3-5-10/h1-5H,6-9,15H2,(H,16,17)

InChI Key

BCHOICRROXORIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CN)(CF)CF

Origin of Product

United States

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